Dexoxadrol - 4741-41-7

Dexoxadrol

Catalog Number: EVT-255294
CAS Number: 4741-41-7
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dioxadrol is a diarylmethane.
Overview

Dexoxadrol is a synthetic compound belonging to the class of piperidine derivatives, which are known for their potential pharmacological activities. It is primarily recognized for its affinity for the N-methyl-D-aspartate receptor, a critical component in neurotransmission and synaptic plasticity. This compound has garnered interest in medicinal chemistry due to its structural similarities to other psychoactive substances and its potential therapeutic applications.

Source and Classification

Dexoxadrol was first synthesized in the 1990s and has been classified as a non-competitive antagonist at the phencyclidine binding site of the N-methyl-D-aspartate receptor. It is structurally related to dextrorphan, an active metabolite of dextromethorphan, which is commonly used as a cough suppressant. The chemical structure of dexoxadrol includes a piperidine ring and a dioxolane moiety, contributing to its unique pharmacological profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of dexoxadrol has been explored through various methodologies:

  1. Hetero Diels-Alder Reaction: A significant synthetic route involves the hetero Diels-Alder reaction between an imine and Danishefsky's diene, leading to the formation of piperidones that can be further modified to yield dexoxadrol derivatives. This method allows for the introduction of various substituents on the piperidine ring, enhancing the compound's pharmacological properties .
  2. Asymmetric Synthesis: Recent advancements have introduced asymmetric synthesis techniques that utilize chiral pool strategies. This approach enables the production of dexoxadrol with high enantiomeric purity, which is essential for evaluating its biological activity .
  3. Diastereoselective Reductions: The synthesis often involves diastereoselective reductions where specific reagents are employed to achieve desired stereochemical outcomes, enhancing the selectivity of the final product .

Technical Details

The synthesis typically requires multiple steps, including:

  • Formation of key intermediates such as ketones and imines.
  • Reduction processes using reagents like sodium borohydride or palladium catalysts.
  • Purification techniques such as flash chromatography to isolate desired diastereomers.
Molecular Structure Analysis

Structure and Data

Dexoxadrol's molecular formula is C13_{13}H17_{17}NO2_{2}, with a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring substituted with a 1,3-dioxolane group, contributing to its biological activity.

  • Structural Characteristics:
    • The piperidine ring provides basic properties essential for receptor interactions.
    • The dioxolane moiety enhances lipophilicity, aiding in membrane permeability.
Chemical Reactions Analysis

Reactions and Technical Details

Dexoxadrol participates in various chemical reactions that modify its structure for enhanced activity:

  1. Reductive Amination: This reaction is crucial for synthesizing derivatives by introducing amine groups onto carbonyl precursors.
  2. Oxidation and Reduction Reactions: These reactions are employed to modify functional groups within the molecule, adjusting its reactivity and affinity towards specific receptors.
  3. Substitution Reactions: Various substituents can be introduced at different positions on the piperidine ring to explore structure-activity relationships.

These reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Mechanism of Action

Dexoxadrol exerts its pharmacological effects primarily through antagonism at the N-methyl-D-aspartate receptor. By binding to this receptor's phencyclidine site, dexoxadrol inhibits excitatory neurotransmission, which can lead to neuroprotective effects in certain contexts.

Process and Data

The mechanism involves:

  • Receptor Binding: Dexoxadrol binds non-competitively, preventing glutamate from activating the receptor.
  • Neurotransmission Modulation: This action results in reduced neuronal excitability and may help in conditions characterized by excitotoxicity.

Experimental studies have shown that dexoxadrol exhibits a Ki value of approximately 470 nM for NMDA receptor binding, indicating significant affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dexoxadrol typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Dexoxadrol is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound can undergo typical organic reactions such as oxidation and reduction due to its functional groups.

Relevant data indicate that modifications to dexoxadrol's structure can significantly influence its pharmacokinetic properties.

Applications

Dexoxadrol has been investigated for various scientific uses, particularly in neuropharmacology:

  1. Neuroprotection: Due to its NMDA receptor antagonism, dexoxadrol shows potential in protecting neurons from excitotoxic damage.
  2. Cognitive Enhancement: Research suggests it may have applications in enhancing cognitive functions by modulating glutamatergic transmission.
  3. Analgesic Properties: Its interaction with pain pathways indicates potential use as an analgesic agent.

Ongoing studies continue to explore these applications, aiming to harness dexoxadrol's unique properties for therapeutic purposes.

Historical Development of Dexoxadrol as an NMDA Receptor Antagonist

Early Discovery and Structural Analogues to Phencyclidine (PCP)

Dexoxadrol ((2S)-2-[(4S)-2,2-Di(phenyl)-1,3-dioxolan-4-yl]piperidine) emerged in the 1960s as part of a concerted effort to develop dissociative anesthetics with improved therapeutic profiles compared to phencyclidine (PCP). Synthesized by Hardie et al., Dexoxadrol represented a structural departure from PCP while maintaining its core pharmacological activity as an uncompetitive NMDA receptor antagonist [1] [5]. The compound belongs to a class of piperidine derivatives characterized by a chiral dioxolane ring system fused to a piperidine moiety, creating a distinct three-dimensional configuration crucial for receptor interaction [5]. This molecular architecture positioned Dexoxadrol as a high-affinity ligand for the PCP binding site located within the cation channel of the NMDA receptor complex, with a documented binding affinity (Ki) of approximately 11 nM [5].

The development of Dexoxadrol occurred alongside its congener etoxadrol, with both compounds sharing a dissociative anesthetic profile similar to PCP and ketamine in animal models [1]. Early pharmacological studies revealed that Dexoxadrol produced phencyclidine-like effects in animal behavioral models, including characteristic catalepsy, amnesia, and analgesia indicative of NMDA receptor blockade [1] [2]. This pharmacological similarity stemmed from their shared mechanism of ion channel pore blockade, preventing calcium influx into neurons during receptor activation [2]. The structural refinement from PCP to Dexoxadrol represented an effort to improve receptor selectivity while potentially mitigating PCP's severe adverse effect profile, though this goal was only partially achieved [1].

Table 1: Comparative Structural and Pharmacological Features of Dexoxadrol and Related NMDA Antagonists

CompoundChemical ClassCore StructureNMDA Receptor Affinity (Ki)Primary Historical Use
DexoxadrolPiperidine-dioxolaneChiral dioxolane-piperidine11 nM [5]Investigational anesthetic
EtoxadrolPiperidine-dioxolaneChiral dioxolane-piperidineSimilar to dexoxadrol [1]Investigational anesthetic
Phencyclidine (PCP)PiperidineArylpiperidine91 nM [2]Anesthetic (discontinued)
KetamineArylcyclohexylamineCyclohexanone0.5-1.0 μM [2]Currently used anesthetic
MemantineAdamantaneTricyclic amine1.2 μM [5]Alzheimer's treatment

Discontinuation of Clinical Development: Mechanistic Insights from Psychotomimetic Side Effects

Despite promising anesthetic properties, clinical development of Dexoxadrol was discontinued when human trials revealed significant psychotomimetic side effects, including disturbing hallucinations, paranoid delusions, and severe nightmares [1]. These adverse experiences mirrored those observed with PCP and ketamine but occurred with sufficient frequency and severity to halt further development [1] [7]. The psychotomimetic profile manifested during emergence from anesthesia and was deemed clinically unacceptable despite the compound's efficacy in producing dissociative anesthesia [1].

The mechanistic basis for these effects lies in Dexoxadrol's potent blockade of NMDA receptors, particularly those containing GluN2A and GluN2B subunits distributed throughout cortical and limbic regions [2]. Unlike later NMDA antagonists such as memantine, which exhibits rapid off-rate kinetics that preserve physiological neurotransmission, Dexoxadrol's high-affinity binding (Ki = 11 nM) and slower dissociation kinetics result in prolonged channel blockade [5]. This leads to dysregulated glutamatergic signaling in key brain regions, including the prefrontal cortex and thalamocortical pathways, which underlies the observed dissociative and psychotic symptoms [2] [7]. The compound's lack of receptor subunit selectivity further exacerbates these effects by disrupting NMDA receptor function throughout the CNS without regional specificity [5].

Research comparing Dexoxadrol to contemporary NMDA antagonists suggests that the psychotomimetic liability correlates strongly with binding affinity and kinetics rather than mere receptor occupancy [5]. Compounds with sub-micromolar affinity (like Dexoxadrol) consistently produce more profound psychotomimetic effects than lower-affinity antagonists like memantine (Ki = 1.2 μM) [5]. Benzodiazepines such as flunitrazepam have been shown to mitigate these adverse effects when co-administered with NMDA antagonists by enhancing GABAergic inhibition and reducing cortical hyperactivity [4], but this pharmacological rescue strategy was not sufficiently explored during Dexoxadrol's initial development period.

Revival in Pharmacological Research: Shift to Preclinical Neuropharmacology

Following its clinical discontinuation, Dexoxadrol experienced a research renaissance as a valuable pharmacological tool for exploring NMDA receptor structure-function relationships and excitotoxicity mechanisms [3] [5]. The compound's high binding affinity and stereospecificity made it particularly useful for autoradiographic studies mapping the distribution of PCP-binding sites within the NMDA receptor complex. Research using [³H]dexoxadrol demonstrated specific binding patterns in rat and human brain tissues, particularly in cortical regions, hippocampus, and striatum, correlating with regions susceptible to excitotoxic damage [3]. These studies provided critical insights into the topographical organization of NMDA receptors and their pathophysiological roles in neurodegenerative conditions.

In the early 2000s, medicinal chemistry efforts refocused on Dexoxadrol as a structural template for developing novel NMDA antagonists with improved therapeutic indices [5]. Structure-Activity Relationship (SAR) studies explored modifications at the 4-position of the piperidine ring, leading to derivatives with modulated receptor affinity and kinetic profiles [5]. Particularly promising were fluorinated analogues such as 4-fluorodexoxadrol (Ki = 7.5 nM) and 4,4-difluorodexoxadrol (Ki = 48 nM), which maintained significant receptor affinity while introducing structural features potentially altering channel blocking kinetics [5]. The 4-hydroxy derivative (Ki = 28 nM) also demonstrated how polar modifications could retain binding while potentially improving metabolic stability [5].

Properties

CAS Number

4741-41-7

Product Name

Dexoxadrol

IUPAC Name

2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18?,19-/m0/s1

InChI Key

HGKAMARNFGKMLC-GGYWPGCISA-N

SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

In water, 19.2 mg/L at 25 °C (est)

Synonyms

d-2,2-Diphenyl-4-(2-piperidyl)-1,3-dioxolane
dexoxadrol
dexoxadrol hydrochloride

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CCNC(C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.